molecular formula C15H14F3N3O2S B6456068 4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2549012-15-7

4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B6456068
CAS No.: 2549012-15-7
M. Wt: 357.4 g/mol
InChI Key: DNSULHDMEMFDOW-UHFFFAOYSA-N
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Description

4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H14F3N3O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.07588236 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . The exact mode of action of this compound would need further investigation.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their specific biological activity . For instance, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine . The exact biochemical pathways affected by this compound would need further investigation.

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can impact their bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the pharmacokinetics of this compound.

Result of Action

Thiazole derivatives have been associated with various molecular and cellular effects depending on their specific biological activity . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death . The exact molecular and cellular effects of this compound’s action would need further investigation.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the action of thiazole derivatives . The exact influence of environmental factors on this compound would need further investigation.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c1-8-13(24-9(2)20-8)14(22)21-6-11(7-21)23-10-3-4-19-12(5-10)15(16,17)18/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSULHDMEMFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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